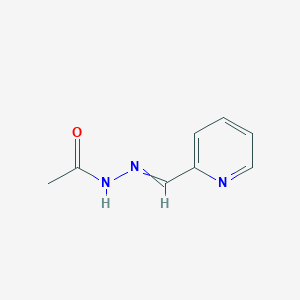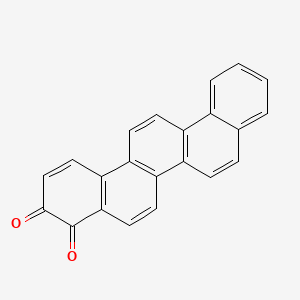
3,4-Picenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Picenedione: is an organic compound with the molecular formula C22H12O2 . It is a derivative of picene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ketone groups at the 3 and 4 positions of the picene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Picenedione typically involves the photochemical cyclization of dinaphthylethenes. This method is a key step in constructing the picene skeleton . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale photochemical reactions under controlled conditions to ensure high yield and purity of the product. The use of advanced photoreactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Picenedione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce diols.
Applications De Recherche Scientifique
Chemistry: 3,4-Picenedione is used in the development of organic semiconductors and field-effect transistors due to its electronic properties
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its unique structure may offer potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is explored for its use in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its stability and electronic properties make it a valuable component in these technologies.
Mécanisme D'action
The mechanism of action of 3,4-Picenedione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, influencing the electronic properties of the molecules it interacts with. This can affect the behavior of organic semiconductors and other materials in which it is incorporated .
Comparaison Avec Des Composés Similaires
Picene: The parent compound of 3,4-Picenedione, lacking the ketone groups.
Phenanthrenequinone: Another polycyclic aromatic compound with ketone groups, but with a different structure.
Anthraquinone: A related compound with a similar quinone structure but different aromatic ring arrangement.
Uniqueness: this compound is unique due to its specific placement of ketone groups on the picene structure, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control of electronic behavior, such as in organic semiconductors and advanced materials.
Propriétés
Numéro CAS |
103088-85-3 |
|---|---|
Formule moléculaire |
C22H12O2 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
picene-3,4-dione |
InChI |
InChI=1S/C22H12O2/c23-21-12-11-19-18-8-7-15-14-4-2-1-3-13(14)5-6-16(15)17(18)9-10-20(19)22(21)24/h1-12H |
Clé InChI |
RUZHFIHNLAQZNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C=CC(=O)C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)



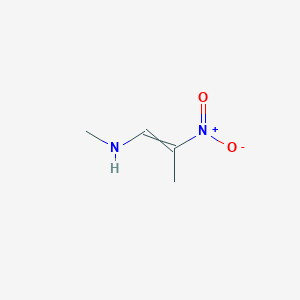
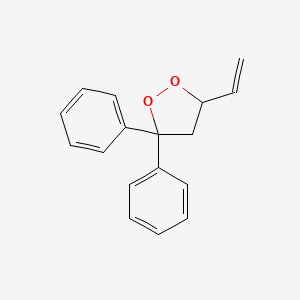
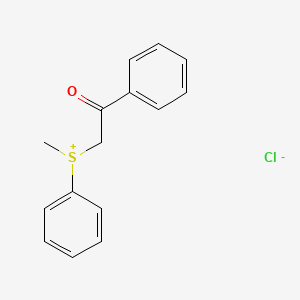
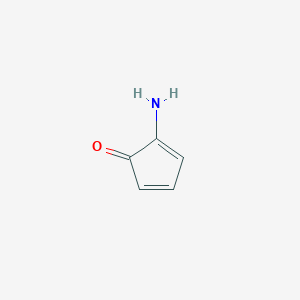
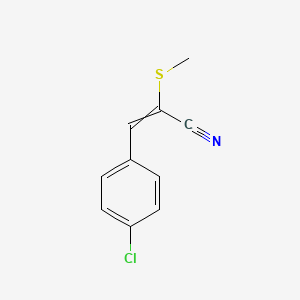
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
